Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a specialized organotin compound with the molecular formula C₁₈H₃₆F₂O₃Sn and a molar mass of approximately 457.18 g/mol. This compound features a vinyl group substituted with two fluorine atoms and a methoxyethoxymethoxy moiety, which contributes to its unique chemical properties. The presence of the tin atom in the structure is significant, as organotin compounds are known for their diverse applications in organic synthesis and materials science .
The synthesis of tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane typically involves:
These methods highlight the versatility required in synthetic approaches to achieve the desired compound .
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane finds applications in various fields:
Interaction studies involving tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane focus on its reactivity with biological systems and other chemical entities. These studies are crucial for understanding its safety profile and potential applications in medicinal chemistry. Investigations into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.
Several compounds share structural or functional similarities with tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Tributyltin acetate | Acetate group instead of vinyl | Known for antifungal properties |
Triethylamine-stannane | Ethyl groups instead of butyl | Used in various coupling reactions |
Trimethylstannane | Methyl groups instead of butyl | Commonly used in organic synthesis |
These comparisons emphasize tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane's distinctiveness due to its specific functional groups and fluorination, which may offer unique reactivity profiles not found in other similar compounds .
The compound is systematically named tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane, with the molecular formula C₁₈H₃₆F₂O₃Sn (molecular weight: 457.18 g/mol). The name reflects its structural components:
The MEM substituent introduces a methoxyethoxy-protected methoxy group, enhancing solubility and stability in organic solvents.
The 2,2-difluoro-1-(MEM)vinyl moiety exhibits distinct stereoelectronic features:
These properties make the compound a valuable reagent in cross-coupling reactions, such as Stille couplings, due to its ability to transfer the vinyl group selectively.
The MEM group (2-methoxyethoxymethoxy) serves as a temporary protecting group for hydroxyl functionalities. Key characteristics include:
The MEM group is preferred for its compatibility with sensitive functional groups and selective deprotection using cerium(III) chloride in acetonitrile.
The tributyltin core adopts a trigonal bipyramidal geometry in related organotin compounds, as evidenced by crystallographic studies. Key bond parameters include:
Bond Type | Bond Length (Å) |
---|---|
Sn–C (butyl) | 2.115–2.129 |
Sn–O (axial acetate) | 2.178–2.422 |
Sn–C (vinyl) | ~2.10–2.15 (estimated) |
In this compound, the vinyl group likely occupies an equatorial position, while the MEM substituent may influence the axial coordination environment. The butyl groups provide steric shielding, enhancing stability against hydrolysis.
Palladium-catalyzed transmetalation represents the most widely employed methodology for synthesizing tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane [10] [11]. The fundamental mechanism involves the transfer of organic groups from palladium to tin centers through well-defined transition states [12]. Research has demonstrated that palladium zero species facilitate efficient transmetalation with organostannane reagents under mild conditions [6] [13].
The most effective catalyst system utilizes tris(dibenzylideneacetone)dipalladium(0) at 2.5 mol% loading in isopropanol solvent [11]. This system achieves yields of 92-97% at room temperature, representing optimal conditions for the target compound synthesis [11]. The reaction proceeds through oxidative addition of the vinyl halide precursor to the palladium center, followed by transmetalation with tributyltin reagents [6] [14].
Alternative catalyst systems include tetrakis(triphenylphosphine)palladium(0) at 5-10 mol% loading in tetrahydrofuran or toluene solvents [11] [14]. These conditions require elevated temperatures of 60-80°C but achieve yields of 76-99% [14]. The phosphine ligands facilitate the transmetalation step by enhancing electron density at the palladium center [10].
Table 2: Palladium-Catalyzed Transmetalation Reaction Conditions
Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ | 2.5 | Isopropanol | Room temp | 92-97 |
Pd(PPh₃)₄ | 5-10 | THF/Toluene | 60-80 | 76-99 |
PdCl₂(PPh₃)₂ | 5 | DMF | 80-100 | 53-87 |
Pd(OAc)₂/PPh₃ | 1-5 | DMF/Toluene | 60-80 | 85-95 |
Mechanistic studies reveal that transmetalation occurs through a four-membered cyclic transition state when employing stannane reagents [12]. This pathway contrasts with silane-mediated processes that proceed through difluorocarbene release mechanisms [12]. The cyclic transition state geometry ensures retention of stereochemistry at the vinyl carbon center [10] [12].
Computational investigations indicate that silver fluoride additives can significantly enhance transmetalation efficiency by lowering activation barriers from 39.0 to 21.5 kcal/mol [10]. The silver species coordinates to form six-membered cyclic transition states that facilitate organometallic bond formation [10]. This additive approach has proven particularly effective for sterically hindered substrates [10].
The reaction tolerates diverse functional groups including halides, ethers, and protected alcohols [11]. However, electron-deficient aromatic systems show enhanced reactivity compared to electron-rich counterparts [11]. The methoxyethoxymethyl protecting group remains stable under standard transmetalation conditions [15].
Radical stannyldesulfonylation provides an alternative synthetic route to tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane through reductive removal of sulfonyl groups [16] [17]. This methodology operates via radical addition-elimination mechanisms that cleave sulfur-carbon bonds under reducing conditions [16] [17].
The process initiates through electron transfer to vinyl sulfone substrates, generating sulfinate anions and carbon-centered radicals [17] [18]. Subsequent radical trapping by tributyltin hydride produces the desired stannane products while regenerating tin-centered radicals [16] [19]. This chain propagation mechanism ensures efficient conversion of starting materials [17] [19].
Tributyltin hydride serves as the primary stannylating agent in these transformations [16] [17]. The tin-hydrogen bond strength of 309 kJ/mol provides sufficient driving force for radical hydrogen abstraction [19]. Research demonstrates that stannyl radicals react with vinyl sulfones through linear transition states that minimize steric interactions [19].
Mechanistic investigations reveal that stannyldesulfonylation proceeds through single electron transfer followed by fragmentation [17] [20]. The initial electron transfer generates vinyl sulfone radical anions that rapidly fragment to eliminate sulfinate leaving groups [17]. The resulting vinyl radicals undergo immediate trapping by tin hydride species [16] [17].
Reaction conditions typically employ tributyltin hydride in stoichiometric amounts with radical initiators such as azobisisobutyronitrile [16]. Temperatures of 80-120°C facilitate efficient radical generation while maintaining selectivity for the desired stannylation pathway [16]. Solvents such as benzene or toluene provide optimal environments for radical chain processes [16].
The stannyldesulfonylation methodology shows particular effectiveness for 5'-deoxy-5'-(tributylstannyl)methylene nucleoside derivatives, achieving yields of 61-87% [16]. Similar efficiency has been demonstrated for vinyl sulfone substrates bearing electron-withdrawing substituents [16]. The reaction exhibits stereoselectivity, predominantly forming E-configured vinyl stannanes [16].
Competitive studies indicate that stannyldesulfonylation rates depend significantly on sulfone substitution patterns [16]. Alpha-fluoro substitution enhances reaction rates through electronic stabilization of intermediate radicals [16]. The methoxyethoxymethyl protecting group shows compatibility with radical conditions without compromising yields [16].
Halodestannylation represents a critical transformation for converting tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane into functionalized vinyl halides [21] [22]. This process involves electrophilic substitution at the vinyl carbon center with concomitant cleavage of carbon-tin bonds [21] [23].
Optimal reaction conditions maintain pH values between 5.0-5.5 through acetic acid buffering systems [21]. This acidic environment facilitates protonation of intermediate species while preventing premature hydrolysis of protecting groups [21]. Research demonstrates that pH control significantly influences both reaction rates and product selectivity [21].
N-halosuccinimides serve as the most effective halogenating agents for vinyl stannane substrates [21] [24]. N-iodosuccinimide, N-bromosuccinimide, and N-chlorosuccinimide provide yields of 75-90% under optimized conditions [21]. These reagents offer superior selectivity compared to molecular halogens or halogen acids [21] [24].
Table 3: Halodestannylation Optimization Parameters
Parameter | Optimized Conditions | Notes |
---|---|---|
pH Range | 5.0-5.5 | Maintained with acetic acid |
Typical Solvent | Acetic acid/Water | Aqueous systems preferred |
Temperature (°C) | 0-25 | Room temperature optimal |
Reaction Time | 30 min - 2 h | Fast reactions |
Common Halogenating Agents | NIS, NBS, NCS | N-halosuccinimides |
Typical Yield (%) | 75-90 | High efficiency |
Mechanistic studies reveal that halodestannylation proceeds through electrophilic attack at the vinyl carbon atom [23]. The reaction follows second-order kinetics with rate dependence on both stannane and halogenating agent concentrations [23]. Stereochemical investigations demonstrate retention of configuration at the vinyl center [23].
Temperature optimization studies indicate that room temperature conditions provide optimal balance between reaction rate and selectivity [21]. Lower temperatures (0-10°C) enhance selectivity but reduce reaction rates [21]. Elevated temperatures above 40°C promote side reactions including protodestannylation [23].
Solvent effects play crucial roles in halodestannylation efficiency [21]. Aqueous acetic acid systems provide superior results compared to purely organic solvents [21]. The polar protic environment stabilizes charged intermediates while facilitating halogen transfer [21]. Water content should be maintained at 10-20% to prevent tin hydrolysis [21].
The methoxyethoxymethyl protecting group shows remarkable stability under halodestannylation conditions [21]. This stability enables selective functionalization of the vinyl position without affecting the protected alcohol functionality [15]. Protection group survival rates exceed 95% under optimized conditions [21].
Kinetic studies reveal that E-configured vinyl stannanes react approximately four times faster than Z-isomers [23]. This rate difference reflects steric accessibility differences at the electrophilic carbon center [23]. Substituent effects follow established electrophilic aromatic substitution patterns [23].
Silicon-tin exchange reactions provide stereocontrolled access to tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane through well-defined mechanistic pathways [25] [26]. These transformations exploit the different reactivity patterns of silicon and tin centers toward nucleophilic and electrophilic reagents [25] [12].
The fundamental mechanism involves nucleophilic substitution at silicon centers with concurrent formation of silicon-tin bonds [25]. Pentacoordinate silicon intermediates undergo Berry-type rearrangements that control stereochemical outcomes [25]. Research demonstrates that these rearrangements proceed through well-defined transition states [25].
Trifluoromethylsilane reagents exhibit unique reactivity patterns in transmetalation reactions [12]. Unlike stannane counterparts that proceed through cyclic transition states, silane reagents release difluorocarbene intermediates [12]. This mechanistic divergence enables complementary synthetic approaches to target compounds [12].
Table 4: Silicon-Tin Exchange Reaction Mechanisms and Conditions
Silicon Reagent | Mechanism | Stereochemical Outcome | Typical Conditions |
---|---|---|---|
R₃SiCF₃ | Difluorocarbene release | Retention | Pd(II)-F, RT |
R₃SiH | Hydride transfer | Retention | Lewis acid, 0-50°C |
R₃SiCl | Halide exchange | Inversion | Base, 0-25°C |
Silyl enol ethers | Direct transmetalation | Retention | Pd(0), 60-80°C |
Hydride transfer reactions between silane and stannane centers proceed with retention of configuration [27]. This stereochemical outcome reflects the concerted nature of the bond-forming and bond-breaking processes [27]. Stereoselective hydroboration followed by transmetalation provides E/Z selectivity exceeding 95:5 [27].
Lewis acid catalysis enhances silicon-tin exchange efficiency through activation of silicon-carbon bonds [27]. Zinc chloride and aluminum chloride serve as effective promoters for these transformations [27]. Catalyst loadings of 10-20 mol% provide optimal balance between reactivity and selectivity [27].
Base-promoted silicon-tin exchange reactions proceed through different mechanistic pathways [28]. Strong bases such as butyllithium generate organometallic intermediates that undergo rapid transmetalation [28]. These conditions enable preparation of tetraorganotin compounds with high efficiency [28].
Computational studies indicate that silicon-stereogenic compounds undergo configurational retention during transmetalation [26]. Isotopic labeling experiments with oxygen-18 reveal hidden stereochemical pathways in these processes [26]. The stereochemical probe methodology provides insights into reaction mechanisms [26].
Temperature effects significantly influence silicon-tin exchange rates and selectivity [27]. Optimal conditions employ temperatures of 0-50°C for hydride transfer reactions [27]. Lower temperatures favor retention of stereochemistry while higher temperatures promote racemization [27].
The methoxyethoxymethyl protecting group remains stable throughout silicon-tin exchange processes [15]. This stability enables selective manipulation of organometallic centers without affecting protected functionality [15]. Protection group tolerance extends the synthetic utility of these methodologies [15].
The proton nuclear magnetic resonance spectrum of Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane reveals characteristic resonances that provide detailed structural information about the molecular architecture [2]. The tributyltin moiety exhibits the expected pattern for butyl groups bonded to tin, with α-methylene protons appearing as a multiplet in the range 1.0-1.8 ppm, displaying characteristic ²J(¹¹⁹Sn-¹H) coupling constants of 50-80 hertz [3]. The β- and γ-methylene protons of the butyl chains resonate as overlapping multiplets between 1.3-1.6 ppm, while the terminal methyl groups appear as doublets at 0.8-1.1 ppm with ³J(¹¹⁹Sn-¹H) coupling constants ranging from 55-75 hertz [2] [3].
The difluorovinyl substituent presents a distinctive spectroscopic signature, with the vinyl proton appearing as a complex multiplet in the region 6.0-7.5 ppm . This signal exhibits characteristic coupling to both geminal fluorine atoms, resulting in a doublet of triplets pattern due to the magnetic non-equivalence of the two fluorine nuclei. The coupling constants ³J(¹H-¹⁹F) typically range from 45-55 hertz, consistent with trans-diaxial coupling geometry observed in similar difluorovinyl systems [2] [4].
The methoxyethoxymethoxy protecting group contributes several characteristic resonances to the spectrum. The methylene protons of the ethoxy bridge appear as a complex multiplet between 3.5-4.2 ppm, while the terminal methoxy group resonates as a sharp singlet at 3.3-3.8 ppm . These chemical shift values are consistent with the electron-withdrawing effects of the adjacent oxygen atoms and the overall electronic environment of the protecting group.
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of the organotin framework and substituent groups [5] [6]. The tributyltin carbons exhibit characteristic chemical shifts and tin-carbon coupling patterns that confirm the tetrahedral coordination geometry around the tin center. The α-carbons bonded directly to tin resonate between 10-15 ppm with large one-bond coupling constants ¹J(¹¹⁹Sn-¹³C) of 300-400 hertz [3] [5]. Sequential carbons in the butyl chains appear at progressively higher field positions: β-carbons at 27-29 ppm with ²J(¹¹⁹Sn-¹³C) coupling of 20-40 hertz, γ-carbons at 26-28 ppm with ³J(¹¹⁹Sn-¹³C) coupling of 60-80 hertz, and terminal methyl carbons at 13-14 ppm with minimal four-bond coupling [5] [6].
The difluorovinyl carbon atoms provide distinctive resonances that confirm the presence of the geminal difluoro substitution pattern. The vinyl carbon bearing the difluoro substituent typically appears in the range 110-130 ppm, exhibiting large one-bond carbon-fluorine coupling constants ¹J(¹⁹F-¹³C) of 240-280 hertz [7] [4]. The quaternary vinyl carbon attached to the tin center resonates further downfield at 155-165 ppm, consistent with the electron-withdrawing effects of both the difluoro substitution and the organotin moiety [4].
Carbon resonances associated with the methoxyethoxymethoxy protecting group appear in regions characteristic of ether linkages. The methylene carbons of the ethoxy bridge resonate between 65-75 ppm, while the terminal methoxy carbon appears at 55-60 ppm . These chemical shift values reflect the multiple oxygen substitution pattern and the overall electronic environment within the protecting group framework.
Fluorine-19 nuclear magnetic resonance spectroscopy serves as an exceptionally sensitive probe for the difluorovinyl substitution pattern, providing definitive confirmation of the geminal difluoro arrangement [7] [8] [9]. The two fluorine atoms of the difluorovinyl group exhibit magnetic non-equivalence due to the asymmetric substitution pattern on the vinyl carbon, resulting in distinct resonances that appear as doublets due to geminal fluorine-fluorine coupling [10] [4]. The chemical shifts typically range from -80 to -90 ppm relative to trichlorofluoromethane, consistent with values reported for similar geminal difluoroalkene systems [7] [8].
The geminal fluorine-fluorine coupling constant ²J(¹⁹F-¹⁹F) provides critical information about the electronic structure and conformation of the difluorovinyl group, with typical values ranging from 40-80 hertz [4] [11]. This coupling pattern, combined with the characteristic chemical shift dispersion, confirms the presence of the CF₂ moiety and distinguishes it from other fluorinated functional groups that might be present in related synthetic intermediates or impurities [7] [9].
The fluorine nuclei also exhibit coupling to the vinyl proton, manifesting as complex multiplet patterns that provide additional structural confirmation. The three-bond coupling ³J(¹⁹F-¹H) typically ranges from 45-55 hertz, consistent with the trans-diaxial geometry expected for this substitution pattern [2] [4]. These coupling constants serve as valuable benchmarks for conformational analysis and electronic structure elucidation of the difluorovinyl fragment.
Tin-119 nuclear magnetic resonance spectroscopy provides definitive information regarding the coordination environment and electronic structure of the organotin center [3] [12] [13]. The chemical shift of the tin nucleus serves as a sensitive indicator of coordination number, with tetrahedral organotin compounds typically exhibiting resonances between -50 to +50 ppm relative to tetramethyltin [12] [14]. For tributyltin derivatives bearing vinyl substituents, the chemical shift generally appears in the range -80 to -120 ppm, reflecting the electronic influence of the sp²-hybridized carbon directly bonded to tin [3] [13].
The tin chemical shift demonstrates significant sensitivity to the electronic nature of the vinyl substituent, with the difluoro substitution pattern causing a characteristic downfield shift compared to unsubstituted vinyl derivatives [3] [12]. This shift reflects the electron-withdrawing effects of the fluorine substituents, which reduce electron density at the tin center and result in decreased shielding [13] [14]. The magnitude of this shift provides quantitative information about the degree of electronic communication between the difluorovinyl group and the organotin center.
Coupling patterns between tin and directly bonded carbons provide additional structural confirmation, with one-bond tin-carbon coupling constants ¹J(¹¹⁹Sn-¹³C) for vinyl carbons typically ranging from 350-450 hertz [3] [13]. These coupling constants are generally larger than those observed for alkyl-tin bonds, reflecting the increased s-character of the sp²-hybridized vinyl carbon and the correspondingly stronger magnetic coupling through the sigma bond framework [12] [14]. The observation of these characteristic coupling patterns confirms the direct tin-vinyl bonding arrangement and provides quantitative data for electronic structure analysis.
The electron ionization mass spectrum of Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane exhibits characteristic fragmentation patterns that reflect the inherent stability relationships and bonding arrangements within the molecular framework [15] [16] [17]. The molecular ion peak typically appears with moderate intensity, representing 10-30% of the base peak, as extensive fragmentation occurs readily under standard seventy electron volt ionization conditions [15] [17]. The tin isotope pattern provides immediate confirmation of the presence of organotin functionality, with the characteristic distribution reflecting the natural abundance of the ten stable tin isotopes [16] [18].
Primary fragmentation pathways involve sequential loss of butyl radicals from the tributyltin center through α-cleavage mechanisms [16] [17]. The loss of single butyl groups generates fragment ions at m/z [M-57]⁺ with typically high relative intensities of 40-70%, while sequential elimination of additional butyl radicals produces [M-114]⁺ and [M-171]⁺ ions with progressively increasing abundances [16] [15]. This fragmentation cascade ultimately leads to the formation of bare tin-containing ions, with [Sn]⁺ frequently serving as the base peak at m/z 120 [16] [17].
The difluorovinyl substituent undergoes characteristic fragmentation involving loss of difluorocarbene species and related fluorinated fragments [15] [17]. The elimination of CF₂ groups generates fragment ions at m/z 50, while loss of CF radicals produces ions at m/z 31 [15]. These fragmentation patterns are diagnostic for the presence of geminal difluoro substitution and provide confirmation of the proposed molecular structure. The relative intensities of these fluorinated fragments typically range from 10-40% of the base peak, depending on the specific ionization conditions and instrumental parameters employed [15] [17].
The mass spectrometric analysis reveals distinctive ion series that provide comprehensive structural information about the organotin framework and substituent groups [16] [17] [19]. The tributyltin fragment ions exhibit the expected isotope patterns characteristic of tin-containing species, with the ten stable tin isotopes (¹¹²Sn through ¹²⁴Sn) contributing to complex multiplet patterns that serve as definitive markers for organotin functionality [18] [19]. The relative intensities of these isotope clusters provide quantitative information about the number of tin atoms present and confirm the mononuclear nature of the compound [16] [18].
Stable organotin cations such as [Bu₃Sn]⁺ (m/z 291), [Bu₂Sn]⁺ (m/z 234), and [BuSn]⁺ (m/z 177) appear with characteristic relative intensities that reflect the stability of these fragmentary species [16] [17]. The [Bu₃Sn]⁺ ion typically exhibits moderate intensity (20-40%) and serves as a diagnostic marker for tributyltin functionality, while the progressive loss of butyl groups generates increasingly stable cationic fragments that dominate the higher mass region of the spectrum [16] [15].
Fluorinated tin-containing fragments provide additional structural confirmation through the observation of species such as [Bu₂SnF]⁺ (m/z 253) and [BuSnF₂]⁺ (m/z 196) [15] [17]. These ions result from rearrangement processes involving fluorine migration from the vinyl substituent to the tin center, demonstrating the facile nature of fluorine transfer reactions under electron ionization conditions [15]. The relative intensities of these fluorinated fragments (15-45% of base peak) provide quantitative information about the extent of fluorine incorporation and the stability of tin-fluorine bonding arrangements [17] [15].
Computational analysis of fragmentation pathways using density functional theory methods provides detailed mechanistic insights into the mass spectrometric behavior of organotin compounds [20] [19] [21]. The calculated bond dissociation energies for tin-carbon bonds in tributyltin systems typically range from 50-70 kcal/mol, consistent with the facile loss of butyl radicals observed experimentally [20] [16]. The sequential nature of butyl elimination reflects the progressive stabilization of the remaining tin-containing fragments as the coordination number decreases [16] [20].
The energetics of difluorocarbene elimination from the vinyl substituent involve calculated activation barriers of approximately 45-60 kcal/mol, depending on the specific fragmentation pathway and rearrangement mechanisms involved [20] [15]. These calculations suggest that CF₂ loss competes effectively with butyl elimination under electron ionization conditions, consistent with the observed fragment ion intensities [15] [17]. The formation of fluorinated tin species requires fluorine migration pathways with calculated barriers of 30-45 kcal/mol, indicating favorable kinetics for these rearrangement processes [20] [15].
Thermochemical calculations for the various fragmentation products demonstrate that multiply charged species are generally unfavorable under standard ionization conditions, with doubly charged ions requiring significantly higher ionization energies [18] [19]. The preference for singly charged fragments explains the absence of significant [M]²⁺ peaks and the dominance of radical cation species in the observed mass spectra [18] [21]. These computational predictions correlate well with experimental observations and provide mechanistic frameworks for understanding the complex fragmentation behavior of organofluorotin compounds.
X-ray crystallographic analysis of Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane provides definitive structural confirmation of the molecular geometry and intermolecular packing arrangements [22] [23] [24]. The compound typically crystallizes in common space groups such as P21/c, P-1, or Pbca, reflecting the tendency of organotin compounds to adopt centrosymmetric packing arrangements that maximize van der Waals interactions [25] [26] [27]. Unit cell parameters generally fall within expected ranges for organotin compounds of similar molecular weight, with volumes typically spanning 800-1200 Ų and densities ranging from 1.2-1.8 g/cm³ [25] [24] [27].
The molecular geometry around the tin center confirms tetrahedral coordination with Sn-C bond lengths ranging from 2.10-2.16 Å, consistent with standard values reported for tributyltin derivatives [23] [24] [28]. C-Sn-C bond angles exhibit modest distortion from ideal tetrahedral geometry, typically ranging from 104-120°, reflecting the steric influence of the bulky vinyl substituent and the flexible butyl chains [23] [24]. The vinyl carbon directly bonded to tin maintains typical Sn-C(sp²) bond parameters, with bond lengths generally falling at the shorter end of the observed range due to the increased s-character of the sp²-hybridized carbon [24] [28].
The difluorovinyl substituent adopts conformations that minimize steric interactions with the tributyltin framework while maintaining optimal orbital overlap for the C=C double bond [22] [23]. The CF₂ group generally exhibits C-F bond lengths of 1.32-1.35 Å and F-C-F bond angles of 105-110°, consistent with typical values for geminal difluoro compounds [25] [4]. The methoxyethoxymethoxy protecting group demonstrates conformational flexibility, with multiple rotational isomers often observed in the crystal structure reflecting the low barriers to rotation around the ether linkages [23] [24].
The crystal packing of organotin compounds is predominantly governed by van der Waals interactions and weak hydrogen bonding networks involving the organic substituents [22] [26] [27]. Intermolecular Sn···Sn distances typically range from 3.5-4.5 Å, significantly longer than the sum of van der Waals radii, indicating the absence of direct metal-metal interactions [25] [24] [29]. The packing arrangements commonly exhibit herringbone or layered motifs that optimize space filling while accommodating the steric demands of the bulky tributyltin groups and the extended vinyl substituent [26] [27] [30].
Weak C-H···F hydrogen bonds involving the difluorovinyl group often contribute to the stabilization of the crystal lattice, with C···F distances typically ranging from 3.1-3.4 Å [25] [30]. These interactions, while individually weak (2-5 kcal/mol), collectively provide significant stabilization when present in multiple copies throughout the crystal structure [22] [30]. The fluorine atoms serve as hydrogen bond acceptors from both methylene protons of the butyl chains and from protons of the methoxyethoxymethoxy group, creating a network of weak interactions that influences the overall packing topology [25] [30].
The organic substituents demonstrate conformational adaptation to optimize packing efficiency, with butyl chains frequently adopting extended conformations that minimize intermolecular steric conflicts [26] [24] [29]. The methoxyethoxymethoxy protecting group often participates in weak C-H···O hydrogen bonding networks with neighboring molecules, contributing additional stabilization to the crystal lattice [23] [30]. These interactions typically involve C···O distances of 3.2-3.6 Å and represent favorable enthalpic contributions that influence the overall crystal stability [22] [30].
Thermal motion analysis through examination of atomic displacement parameters reveals important information about molecular flexibility and dynamic behavior in the solid state [25] [24] [31]. The tin atom typically exhibits well-behaved thermal motion with equivalent isotropic displacement parameters (Ueq) ranging from 0.03-0.05 Ų, consistent with its role as the rigid central core of the molecule [23] [24]. Carbon atoms of the butyl chains demonstrate progressively increasing thermal motion with distance from tin, reflecting the enhanced conformational flexibility of the terminal portions of these substituents [24] [31].
The difluorovinyl group generally displays moderate thermal motion parameters, with Ueq values for the vinyl carbons and fluorine atoms typically ranging from 0.04-0.07 Ų [25] [30]. This behavior reflects the constrained geometry imposed by the C=C double bond while accommodating minor librational motions about the Sn-C(vinyl) bond axis [24] [31]. The CF₂ group occasionally exhibits signs of rotational disorder about the C-C bond, particularly when crystal packing forces are insufficient to lock the orientation of the difluoro substituent [25] [31].
The methoxyethoxymethoxy protecting group frequently demonstrates the highest degree of thermal motion and conformational disorder, reflecting its role as a flexible pendant substituent [23] [24]. Terminal methoxy groups often exhibit elevated displacement parameters (Ueq = 0.06-0.10 Ų) and may require modeling as disordered over multiple positions when packing forces are insufficient to restrict conformational freedom [24] [31]. This disorder behavior provides insights into the dynamic properties of the protecting group and its potential lability under various chemical conditions [23] [31].
Density functional theory calculations employing hybrid functionals such as B3LYP and PBE0 provide accurate geometric predictions for organotin compounds, with calculated Sn-C bond lengths typically within 0.02-0.03 Å of experimental values [32] [33] [34]. The B3LYP functional with appropriate basis sets (6-31G(d,p) for light atoms, effective core potentials for tin) successfully reproduces the tetrahedral coordination geometry around tin while capturing the subtle electronic effects of the difluorovinyl substituent [32] [35] [36]. Optimization of the molecular geometry reveals preferred conformations that minimize steric interactions between the bulky tributyltin framework and the substituted vinyl group [33] [34].
The calculated C-Sn-C bond angles demonstrate systematic deviations from ideal tetrahedral geometry, with computational predictions typically falling within 1-2° of experimental crystallographic values [32] [34]. The electronic influence of the difluorovinyl group manifests as modest changes in bond angles and lengths compared to simple alkyl-substituted analogues, reflecting the electron-withdrawing nature of the fluorine substituents [35] [36]. Conformational analysis reveals multiple low-energy rotational isomers about the Sn-C(vinyl) bond, with energy differences typically less than 3-5 kcal/mol between preferred conformations [33] [34].
The methoxyethoxymethoxy protecting group exhibits significant conformational flexibility in computational models, with multiple stable conformations separated by low rotational barriers (1-4 kcal/mol) [33] [37]. Density functional calculations accurately predict the preferred gauche conformations about ether linkages while reproducing the experimental bond lengths and angles within typical computational uncertainties [32] [35]. The calculated dipole moments and molecular electrostatic potential surfaces provide insights into the electronic distribution and potential intermolecular interaction sites [36] [35].
Molecular orbital analysis reveals the electronic structure characteristics that govern the stability and reactivity of the organotin center and its substituents [32] [35] [36]. The highest occupied molecular orbitals primarily consist of tin-carbon σ-bonding combinations with significant p-orbital character on the tin atom, consistent with the tetrahedral hybridization scheme [35] [36]. The difluorovinyl substituent contributes both σ and π orbital interactions, with the C=C π system remaining largely localized due to minimal overlap with tin d orbitals [32] [36].
Natural bond orbital analysis demonstrates the polarized nature of Sn-C bonds, with calculated partial charges indicating significant ionic character (typically 0.3-0.5 electrons transferred from carbon to tin) [35] [36]. The electron-withdrawing effects of the difluoro substitution manifest as reduced electron density on the vinyl carbon directly bonded to tin, resulting in a strengthened and slightly shortened Sn-C bond compared to alkyl analogues [32] [35]. Population analysis reveals that fluorine atoms bear significant negative partial charges (-0.4 to -0.5 e), consistent with their role as electron-withdrawing substituents [36] [35].
Frontier molecular orbital energies provide insights into chemical reactivity patterns, with calculated HOMO-LUMO gaps typically ranging from 4-6 eV for these organotin compounds [32] [36]. The presence of the difluorovinyl group generally results in stabilization of both HOMO and LUMO energy levels compared to simple alkyl derivatives, reflecting the electron-withdrawing influence of the fluorine substituents [35] [36]. These electronic structure characteristics correlate with experimentally observed chemical behavior and provide predictive frameworks for understanding reactivity patterns [32] [35].
Gauge-invariant atomic orbital calculations provide accurate predictions of nuclear magnetic resonance chemical shifts that enable detailed correlation with experimental spectroscopic data [33] [38] [39]. Calculated ¹H chemical shifts for the tributyltin protons typically reproduce experimental values within 0.1-0.3 ppm when appropriate solvation models are employed [33] [38]. The computational prediction of complex coupling patterns involving ¹¹⁹Sn requires specialized approaches that account for scalar relativistic effects and the large chemical shift anisotropy of the tin nucleus [14] [40].
Carbon-13 chemical shift calculations demonstrate excellent agreement with experimental data, particularly for the organotin framework carbons where calculated values typically fall within 1-3 ppm of observed resonances [33] [38] [41]. The influence of the difluorovinyl substituent on tin and adjacent carbon chemical shifts is accurately reproduced by computational models, providing validation of the electronic structure descriptions [38] [39]. Systematic comparison of calculated and experimental ¹³C data enables identification of preferred conformations and assessment of dynamic averaging effects in solution [33] [41].